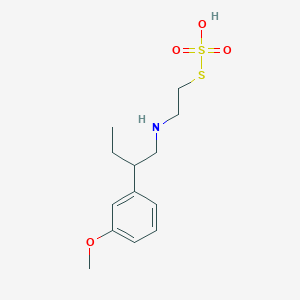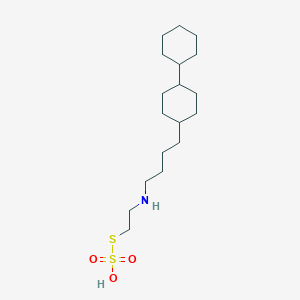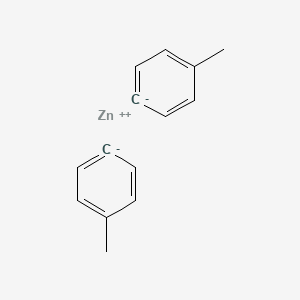
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate is an organic compound with the molecular formula C13H21NO4S2 It is a thiosulfate derivative, which means it contains a sulfur atom bonded to an oxygen atom and another sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate typically involves the reaction of 2-(m-Methoxyphenyl)butylamine with ethylene thiosulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(m-Methoxyphenyl)butylamine and ethylene thiosulfate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol. The temperature is maintained at around 25-30°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under mild conditions.
Major Products
Oxidation: Sulfonates and sulfoxides.
Reduction: Thiols and disulfides.
Substitution: Various substituted amines and thioethers.
Scientific Research Applications
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate involves its interaction with biological molecules. The thiosulfate group can act as a nucleophile, reacting with electrophilic centers in proteins and enzymes. This can lead to the modification of protein function and the regulation of cellular pathways. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparison with Similar Compounds
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate can be compared with other thiosulfate derivatives and sulfur-containing compounds:
S-2-(2-Aminoethylamino)ethyl thiosulfate: Similar in structure but with different biological activities.
S-2-(2-Hydroxyethyl)thiosulfate: Used in different industrial applications.
S-2-(2-Mercaptoethyl)thiosulfate: Known for its strong nucleophilic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
21224-56-6 |
|---|---|
Molecular Formula |
C13H21NO4S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-methoxy-3-[1-(2-sulfosulfanylethylamino)butan-2-yl]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-3-11(10-14-7-8-19-20(15,16)17)12-5-4-6-13(9-12)18-2/h4-6,9,11,14H,3,7-8,10H2,1-2H3,(H,15,16,17) |
InChI Key |
JFCVRBKMOVNHBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCCSS(=O)(=O)O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)

![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)







![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
